A Comprehensive Technical Guide on 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid: Structural Properties, Synthesis, and Applications in Drug Discovery
A Comprehensive Technical Guide on 2-(1-Ethyl-1H-pyrazol-4-yl)-2-oxoacetic Acid: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the rapid assembly of complex, targeted therapeutics relies heavily on versatile, highly functionalized building blocks. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid (also known as 1-ethyl-1H-pyrazole-4-glyoxylic acid) has emerged as a privileged scaffold. Characterized by an electron-rich N-alkylated pyrazole core and a highly reactive α -keto acid moiety, this compound is engineered for the precise synthesis of heterocyclic amides[1].
As an Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep mechanistic understanding of this molecule. We will explore its physicochemical profile, the causality behind its synthetic methodologies, and its downstream integration into high-value pharmacological targets such as kinase inhibitors and GLP-1 receptor agonists.
Chemical Identity & Physicochemical Profiling
Understanding the baseline properties of 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is critical for predicting its behavior in both synthetic workflows and biological environments. The N-ethyl substitution specifically tunes the steric bulk and lipophilicity of the molecule, preventing N-glucuronidation—a common metabolic liability in unsubstituted pyrazoles—while enhancing cellular permeability.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid |
| CAS Registry Number | 1340341-61-8 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Linear Formula | (1-ethyl-1H-pyrazol-4-yl)(oxo)acetic acid |
| SMILES String | CCN1C=C(C=N1)C(=O)C(=O)O |
| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 4 (Carbonyl oxygens and pyrazole nitrogens) |
| GHS Safety Classification | H315, H319, H335 (Skin/Eye Irritant, Respiratory Tract)[1] |
Mechanistic Role in Medicinal Chemistry
Why is this specific scaffold so valuable? The pyrazole ring acts as an excellent bioisostere for phenyl or other heteroaromatic rings, offering superior aqueous solubility, favorable lipophilicity (cLogP), and robust hydrogen bond donor/acceptor dynamics[2]. Furthermore, pyrazole-4-yl derivatives are extensively documented for their broad-spectrum antibacterial and antifungal bioactivities[3].
The 2-oxoacetic acid ( α -keto acid) functional group is the critical reactive node. It allows for facile coupling with primary or secondary amines to form α -ketoamides. These motifs are highly sought after in the development of targeted therapeutics, including:
-
ATP-Competitive Kinase Inhibitors: Used to synthesize N-(1H-pyrazol-4-yl)carboxamides, which act as highly permeable inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for the treatment of inflammatory diseases[2].
-
Metabolic Modulators: Integrated into the synthesis of novel aryl ether-substituted heterocyclic compounds acting as GLP-1 receptor (GLP1R) agonists for the treatment of obesity, diabetes, and fatty liver disease[4].
Synthetic Methodology: The Organometallic Approach
Step-by-Step Experimental Protocol
Step 1: Halogen-Metal Exchange (Lithiation)
-
Reagents: 4-Bromo-1-ethyl-1H-pyrazole (1.0 eq), n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq), anhydrous Tetrahydrofuran (THF).
-
Procedure: Dissolve 4-bromo-1-ethyl-1H-pyrazole in anhydrous THF under an inert argon atmosphere. Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Dropwise add n-BuLi over 15 minutes.
-
Mechanistic Causality: The cryogenic temperature (-78 °C) is critical. It stabilizes the highly reactive 1-ethyl-1H-pyrazole-4-lithium intermediate and strictly suppresses unwanted ring-opening or competitive deprotonation at the C3/C5 positions of the pyrazole ring.
Step 2: Electrophilic Quench
-
Reagents: Diethyl oxalate (3.0 eq).
-
Procedure: Rapidly transfer the cold organolithium solution via cannula into a pre-cooled (-78 °C) solution of excess diethyl oxalate in THF. Stir for 1 hour, then gradually warm to room temperature.
-
Mechanistic Causality: Inverse addition (adding the nucleophile to the electrophile) and the use of a significant excess of diethyl oxalate are mandatory. This self-validating setup prevents the newly formed α -keto ester from reacting with a second equivalent of the organolithium species, which would otherwise yield an undesired tertiary alcohol byproduct.
Step 3: Saponification and Acidic Workup
-
Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq), THF/Water (3:1 v/v), 1M Hydrochloric acid (HCl).
-
Procedure: Concentrate the reaction mixture to remove excess THF. Dissolve the crude ester in the THF/Water mixture and add LiOH·H₂O. Stir at room temperature for 2 hours, monitoring the complete disappearance of the ester via LC-MS. Carefully acidify the aqueous layer with 1M HCl to pH ~2 to precipitate the target 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid. Filter, wash with cold water, and dry under high vacuum.
-
Mechanistic Causality: LiOH is explicitly chosen over NaOH or KOH because it provides milder basic conditions, thereby minimizing the risk of spontaneous decarboxylation of the sensitive α -keto acid moiety.
Fig 1: Step-by-step synthetic workflow for 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid.
Downstream Application: IRAK4 Kinase Inhibition
Once synthesized, the 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid is typically subjected to amide coupling (e.g., using HATU or EDC/HOBt) with bicyclic or heterocyclic amines. The resulting N-(1H-pyrazol-4-yl)carboxamides are highly potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)[2].
IRAK4 is a master kinase in the Toll-like receptor (TLR) and IL-1R signaling pathways. By competitively binding to the ATP pocket of IRAK4, these pyrazole derivatives halt the recruitment of downstream effectors, ultimately suppressing NF-κB activation and the production of pro-inflammatory cytokines[2].
Fig 2: TLR/IRAK4 signaling pathway targeted by pyrazole-4-carboxamide derivatives.
Analytical Characterization Standards
To validate the structural integrity of the synthesized 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid, the following analytical benchmarks must be met:
-
LC-MS: The mass spectrum should display a distinct molecular ion peak [M+H]+ at m/z 169.1.
-
¹H NMR (DMSO-d₆): The pyrazole protons (H3 and H5) will appear as two distinct singlets in the downfield region ( δ ~7.8 - 8.4 ppm) due to the strong electron-withdrawing effect of the oxoacetic group. The N-ethyl group will present as a characteristic quartet ( δ ~4.2 ppm, 2H) and a triplet ( δ ~1.4 ppm, 3H).
Sources
- 1. 2-(1-ethyl-1H-pyrazol-4-yl)-2-oxoacetic acid | 1340341-61-8 [sigmaaldrich.com]
- 2. Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20240067630A1 - Aryl ether-substituted heterocyclic compounds as glp1r agonists - Google Patents [patents.google.com]
